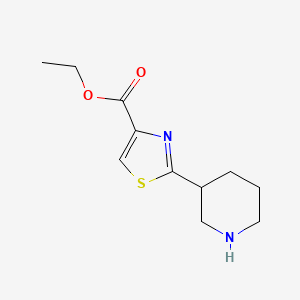
Ethyl 2-(piperidin-3-yl)thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(piperidin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that contains both a piperidine and a thiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(piperidin-3-yl)thiazole-4-carboxylate typically involves the reaction of piperidine derivatives with thiazole carboxylates. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 2-bromoacetate with piperidine followed by cyclization with thioamide can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
化学反応の分析
Types of Reactions
Ethyl 2-(piperidin-3-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various alkyl or acyl groups .
科学的研究の応用
Ethyl 2-(piperidin-3-yl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 2-(piperidin-3-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The piperidine and thiazole rings can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
- Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate
- Ethyl 2-(piperidin-4-yl)thiazole-4-carboxylate
- Ethyl 2-(piperidin-2-yl)thiazole-4-carboxylate
Uniqueness
Ethyl 2-(piperidin-3-yl)thiazole-4-carboxylate is unique due to the specific positioning of the piperidine ring, which can influence its reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs .
特性
分子式 |
C11H16N2O2S |
|---|---|
分子量 |
240.32 g/mol |
IUPAC名 |
ethyl 2-piperidin-3-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H16N2O2S/c1-2-15-11(14)9-7-16-10(13-9)8-4-3-5-12-6-8/h7-8,12H,2-6H2,1H3 |
InChIキー |
VOUJKGFWZIHNKX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CSC(=N1)C2CCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




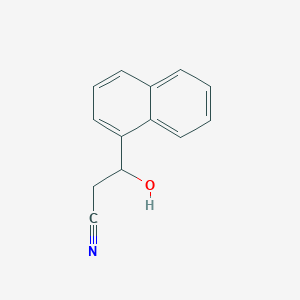
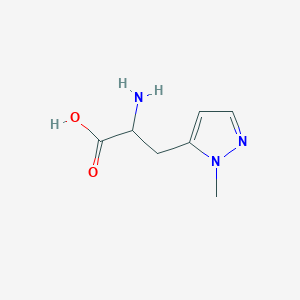

![methyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B13553425.png)

![1-(trifluoromethyl)-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13553438.png)
![tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate](/img/structure/B13553441.png)
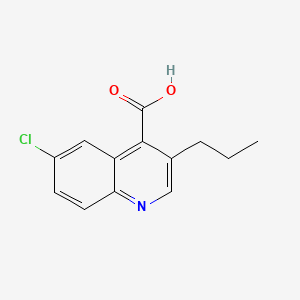

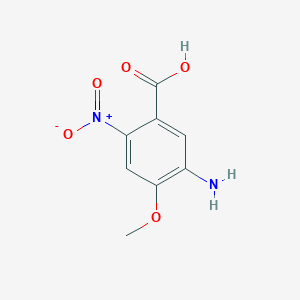

![tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate](/img/structure/B13553465.png)
